8-bromo-2-methylquinazolin-4-amine
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Overview
Description
8-Bromo-2-methylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties . The compound this compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 2nd position, and an amine group at the 4th position of the quinazoline ring.
Mechanism of Action
Target of Action
8-Bromo-2-methylquinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound known to be associated with various biological activities . Quinazoline derivatives have been found to exhibit analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . .
Mode of Action
The mode of action of quinazoline derivatives is diverse and depends on the specific derivative and its biological target . For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a mechanism regulated by the quorum sensing system . .
Biochemical Pathways
The biochemical pathways affected by quinazoline derivatives are diverse and depend on the specific derivative and its biological target . .
Pharmacokinetics
The pharmacokinetics of quinazoline derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and therapeutic efficacy . .
Result of Action
Quinazoline derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects . .
Action Environment
The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors . .
Preparation Methods
The synthesis of 8-bromo-2-methylquinazolin-4-amine can be achieved through various methods, including:
Aza-reaction: This involves the coupling of aniline derivatives with ethyl glyoxalate under specific conditions.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between aniline derivatives and acetaldehyde.
Metal-mediated reaction: Utilizing metal catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: This method employs ultrasonic waves to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to improve the efficiency of the reaction.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
8-Bromo-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
8-Bromo-2-methylquinazolin-4-amine can be compared with other quinazoline derivatives such as:
2-Methylquinazolin-4-amine: Lacks the bromine atom, which may affect its biological activity.
8-Chloro-2-methylquinazolin-4-amine: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.
8-Hydroxyquinoline: A different functional group at the 8th position, leading to distinct pharmacological activities
The presence of the bromine atom in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Properties
CAS No. |
1279724-72-9 |
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Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
8-bromo-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8BrN3/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
BQGYLPYMEUWYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Br)C(=N1)N |
Purity |
95 |
Origin of Product |
United States |
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